molecular formula C20H16ClFN6O2S B2967186 N-(5-chloro-2-methoxyphenyl)-2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide CAS No. 863458-60-0

N-(5-chloro-2-methoxyphenyl)-2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide

Cat. No. B2967186
CAS RN: 863458-60-0
M. Wt: 458.9
InChI Key: IFUXVNOISZQQAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-chloro-2-methoxyphenyl)-2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide is a useful research compound. Its molecular formula is C20H16ClFN6O2S and its molecular weight is 458.9. The purity is usually 95%.
BenchChem offers high-quality N-(5-chloro-2-methoxyphenyl)-2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-chloro-2-methoxyphenyl)-2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Radioligand Development for PET Imaging

Compounds within the pyrazolo[1,5-a]pyrimidineacetamide series, closely related to the specified chemical, have been developed as selective ligands for the translocator protein (18 kDa). These compounds, such as DPA-714, are designed with fluorine atoms to allow labeling with fluorine-18 for in vivo imaging using positron emission tomography (PET) (Dollé et al., 2008). This application underscores the potential of structurally similar compounds in the development of diagnostic tools and therapeutic agents.

Anticancer and Antimicrobial Agents

Several studies have synthesized derivatives of triazolo[4,5-d]pyrimidines and related structures, demonstrating significant anticancer and antimicrobial effects. For instance, compounds with modifications on the acetamide group have shown remarkable antiproliferative activities against human cancer cell lines, suggesting their utility as potent PI3K inhibitors and anticancer agents with low toxicity (Xiao-meng Wang et al., 2015). Additionally, novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone have been explored for their analgesic and anti-inflammatory properties, highlighting the therapeutic potential of these compounds (Abu‐Hashem et al., 2020).

Development of Antimicrobial Agents

The search for new antimicrobial agents has led to the synthesis of triazolopyrimidines and their derivatives, showing promising activities against various microbial strains. For example, new thieno[2,3-b]pyridine-fused [1,2,4]triazolo[4,3-a]pyrimidinones exhibited significant inhibitory activities against Gram-positive bacterial strains, including MRSA and VRE, underlining their potential as novel antimicrobial agents (Sanad et al., 2021).

properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-2-[3-[(2-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClFN6O2S/c1-30-16-7-6-13(21)8-15(16)25-17(29)10-31-20-18-19(23-11-24-20)28(27-26-18)9-12-4-2-3-5-14(12)22/h2-8,11H,9-10H2,1H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFUXVNOISZQQAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)CSC2=NC=NC3=C2N=NN3CC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClFN6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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